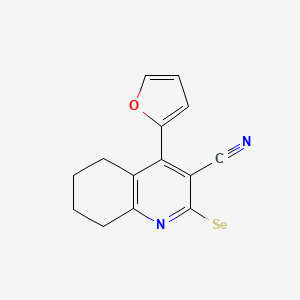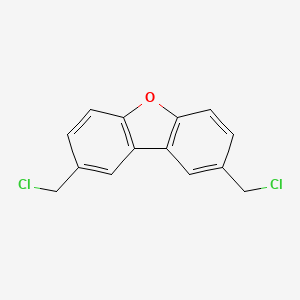
3-Methyl-2-phenyl-1,2-oxazolidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-phenylisoxazolidin-5-ol: is a heterocyclic compound that features an isoxazolidine ring with a methyl group at the third position and a phenyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-phenylisoxazolidin-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydroxylamine with an α,β-unsaturated carbonyl compound under acidic conditions, leading to the formation of the isoxazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-methyl-2-phenylisoxazolidin-5-ol can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of this compound can lead to the formation of various reduced derivatives, depending on the conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the isoxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted isoxazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-methyl-2-phenylisoxazolidin-5-ol is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of various diseases.
Industry: In the industrial sector, 3-methyl-2-phenylisoxazolidin-5-ol can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-methyl-2-phenylisoxazolidin-5-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied.
Comparación Con Compuestos Similares
2-phenylisoxazolidin-5-ol: Lacks the methyl group at the third position.
3-methylisoxazolidin-5-ol: Lacks the phenyl group at the second position.
Isoxazolidin-5-ol: Lacks both the methyl and phenyl groups.
Uniqueness: 3-methyl-2-phenylisoxazolidin-5-ol is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct advantages in terms of binding affinity and selectivity in various applications.
Propiedades
Número CAS |
114056-75-6 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
3-methyl-2-phenyl-1,2-oxazolidin-5-ol |
InChI |
InChI=1S/C10H13NO2/c1-8-7-10(12)13-11(8)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3 |
Clave InChI |
PNDDHMNOIIDOQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(ON1C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)
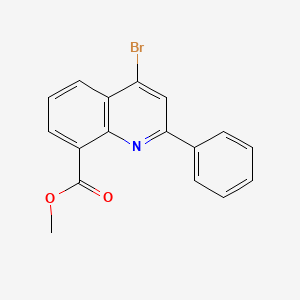

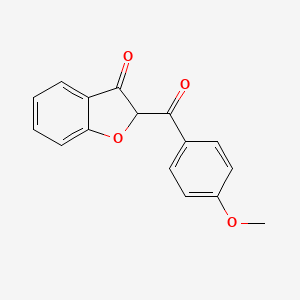
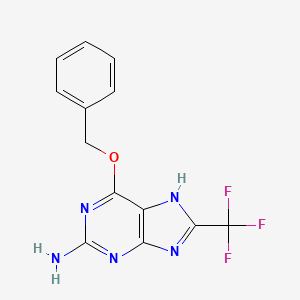
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate](/img/structure/B12901642.png)
![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one](/img/structure/B12901651.png)
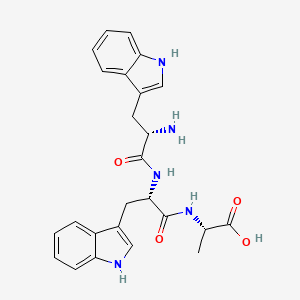
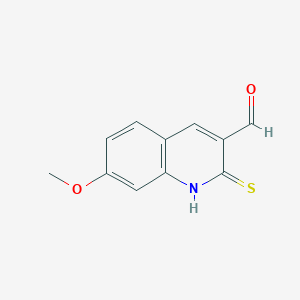
![1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12901675.png)
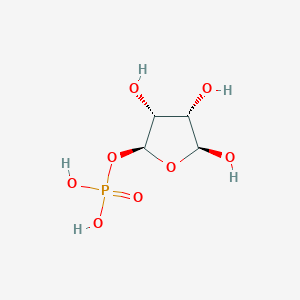
![10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B12901683.png)
